Cas no 344277-92-5 (1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine)
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine structure](https://ja.kuujia.com/scimg/cas/344277-92-5x500.png)
1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine 化学的及び物理的性質
名前と識別子
-
- 3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL 4-[(4-PHENYLPIPERAZINO)SULFONYL]PHENYL ETHER
- 1-[(4-([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY)PHENYL)SULFONYL]-4-PHENYLPIPERAZINE
- 1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4-phenylpiperazine
- Piperazine, 1-[[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]sulfonyl]-4-phenyl-
- 1-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine
- 1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-4-phenylpiperazine
- 1-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)sulfonyl)-4-phenylpiperazine
- 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylsulfonyl)-4-phenylpiperazine
- 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine
-
- インチ: 1S/C22H19ClF3N3O3S/c23-20-14-16(22(24,25)26)15-27-21(20)32-18-6-8-19(9-7-18)33(30,31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2
- InChIKey: UXPHPTHLOCVTKP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1OC1C=CC(=CC=1)S(N1CCN(C2C=CC=CC=2)CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 729
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 71.1
1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 7J-004-50MG |
1-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine |
344277-92-5 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 7J-004-5MG |
1-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine |
344277-92-5 | >90% | 5mg |
£35.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00912967-1g |
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4-phenylpiperazine |
344277-92-5 | 90% | 1g |
¥2401.0 | 2023-03-27 | |
Key Organics Ltd | 7J-004-100MG |
1-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine |
344277-92-5 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 7J-004-1MG |
1-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine |
344277-92-5 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Ambeed | A929978-1g |
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4-phenylpiperazine |
344277-92-5 | 90% | 1g |
$350.0 | 2024-04-19 | |
Key Organics Ltd | 7J-004-10MG |
1-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine |
344277-92-5 | >90% | 10mg |
£48.00 | 2025-02-09 |
1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine 関連文献
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazineに関する追加情報
Introduction to 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine (CAS No. 344277-92-5)
1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine, identified by its CAS number 344277-92-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of sulfonyl piperazine derivatives, a subclass known for its diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its phenylpiperazine core and a sulfonyl group linked to a phenoxypyridine moiety, makes it a subject of intense study in medicinal chemistry.
The molecular framework of 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine incorporates several key pharmacophoric elements that contribute to its unique chemical properties and biological interactions. The presence of a chloro group at the 3-position of the pyridine ring and a trifluoromethyl group at the 5-position introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic system. Additionally, the sulfonyl group attached to the phenoxypyridine moiety enhances the compound's solubility in polar solvents and increases its binding affinity to biological targets.
In recent years, there has been growing interest in sulfonyl piperazine derivatives due to their potential as scaffolds for developing drugs targeting central nervous system (CNS) disorders, cardiovascular diseases, and inflammatory conditions. The phenylpiperazine core is particularly noteworthy for its role in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The structural features of 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine make it a promising candidate for further investigation in these therapeutic areas.
One of the most compelling aspects of this compound is its ability to interact with multiple biological targets. The sulfonyl group serves as a key pharmacophore for binding to proteins involved in signal transduction and enzyme inhibition. For instance, studies have shown that sulfonyl piperazine derivatives can inhibit enzymes such as Janus kinases (JAKs) and protein tyrosine kinases (PTKs), which are overexpressed in various inflammatory and autoimmune diseases. The phenoxypyridine moiety further contributes to the compound's binding affinity by forming hydrogen bonds with polar residues in the target proteins.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine to various biological targets with high accuracy. Molecular docking studies have revealed that this compound can bind to both receptor and enzyme targets with high specificity. For example, simulations have shown that it can interact with serotonin receptors (e.g., 5-HT1A, 5-HT2A) and dopamine receptors (e.g., D1, D2), which are critical for regulating mood, cognition, and movement. These findings provide a strong rationale for exploring the therapeutic potential of this compound in CNS disorders.
The synthesis of 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires multi-step synthetic routes that involve careful manipulation of functional groups while maintaining high yields and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have made it possible to construct complex heterocyclic frameworks more efficiently than ever before.
In addition to its potential therapeutic applications, 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine has also been studied for its pharmacokinetic properties. Researchers are particularly interested in optimizing its solubility, bioavailability, and metabolic stability to enhance its clinical efficacy. Techniques such as structure-based drug design and computational modeling are being employed to identify modifications that can improve these properties without compromising its biological activity.
The role of chloro and trifluoromethyl substituents in modulating the pharmacological profile of this compound cannot be overstated. These groups not only influence the electronic properties of the aromatic system but also affect metabolic stability by introducing steric hindrance and electron-withdrawing effects. By carefully tuning these substituents, chemists can fine-tune the biological activity of 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine to achieve desired therapeutic outcomes.
Recent preclinical studies have provided valuable insights into the pharmacological effects of this compound. In vitro assays have demonstrated that it can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. Animal models have further shown that it can attenuate symptoms associated with chronic inflammation, suggesting potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings underscore the importance of further investigating this compound in clinical settings.
The future direction of research on 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine will likely focus on translating preclinical successes into clinical trials. Collaborative efforts between synthetic chemists, medicinal chemists, and clinicians will be essential for developing optimized analogs with improved pharmacokinetic profiles and therapeutic efficacy. Additionally, advances in biotechnology will enable researchers to explore novel delivery systems that can enhance the bioavailability and targeted action of this compound.
In conclusion,1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine (CAS No. 344277-92-5) is a structurally complex organic compound with significant potential as a therapeutic agent. Its unique chemical properties and biological activities make it an attractive candidate for further research in pharmaceutical development. With continued advancements in synthetic chemistry, computational modeling, and preclinical studies, this compound holds promise for addressing various diseases affecting human health.
344277-92-5 (1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine) 関連製品
- 2680810-94-8(3-{7-acetyl-5H,6H,7H,8H-imidazo1,2-apyrazin-3-yl}propanoic acid)
- 2172239-36-8(2-N-cyclopentyl-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1794854-90-2(2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate)
- 3601-36-3(Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside)
- 1191908-45-8(1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride)
- 1803604-27-4(4,4-dimethylpent-1-yn-3-amine;hydrochloride)
- 2097932-10-8(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide)
- 73097-00-4(Methyl Stearidonate)
- 681260-17-3(C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine)
